1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O4 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Heterocyclic Systems Synthesis
- Synthesis of Novel Compounds : Research by Deady and Devine (2006) explored the synthesis of novel heterocyclic systems, including derivatives of 1,2-dihydropyridine, which is structurally related to the compound . They reported the formation of new compounds with unique reactivity patterns, contributing to the broader understanding of 1,2-dihydropyridine derivatives in chemical synthesis (Deady & Devine, 2006).
Antioxidant Activity
- Antioxidant Properties : A study by Tumosienė et al. (2019) focused on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a similar structural motif with the compound of interest. These derivatives exhibited significant antioxidant activities, suggesting potential applications in areas where oxidative stress is a concern (Tumosienė et al., 2019).
Antimicrobial and Antineoplastic Potential
- Structure and Biological Evaluation : The structural and conformational aspects of a solvated derivative of 1,2-dihydropyridine-3-carboxamide, similar to the compound , were studied by Banerjee et al. (2002). This research, aimed at understanding its potential as an antineoplastic agent, highlights the importance of structural analysis in developing pharmacologically active compounds (Banerjee et al., 2002).
Synthesis and Characterization
- Chemical Synthesis and Characterization : A research article by Talupur et al. (2021) detailed the synthesis and characterization of thiophene-2-carboxamide derivatives. This study contributes to the understanding of the synthetic pathways and properties of compounds structurally related to 1-(benzyloxy)-N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (Talupur et al., 2021).
Molecular Docking and Biological Activity
- Discovery of Novel Inhibitors : Schroeder et al. (2009) described the discovery of substituted dihydropyridine-3-carboxamides as selective Met kinase inhibitors. This research illustrates the potential of dihydropyridine derivatives in therapeutic applications, particularly in targeting specific kinases (Schroeder et al., 2009).
Applications in Medicinal Chemistry
- Synthesis and Pharmacological Evaluation : Research conducted by Sato et al. (2016) involved synthesizing and evaluating a metabolite of an α1D adrenoceptor antagonist, which shares a similar structural core with the compound . This study provides insights into the pharmacological applications and metabolic pathways of related compounds (Sato et al., 2016).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-26-18-10-9-15(21)12-17(18)22-19(24)16-8-5-11-23(20(16)25)27-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKUSVHAMDNYAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.